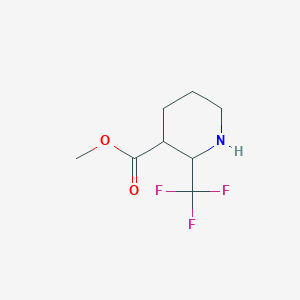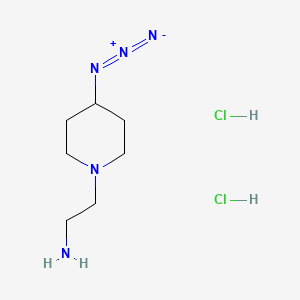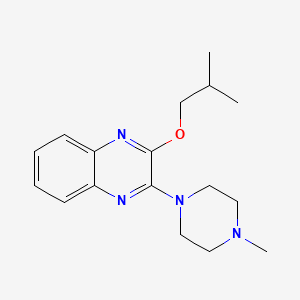
2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methylpiperazine group and a methylpropoxy group attached to the quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline is then subjected to nucleophilic substitution reactions to introduce the methylpiperazine and methylpropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated quinoxalines can be used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
科学研究应用
2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)quinoxaline
- 3-(2-Methylpropoxy)quinoxaline
- 2-(4-Methylpiperazin-1-yl)-3-phenylquinoxaline
Uniqueness
2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and bioactivity, making it a valuable compound for various research applications.
属性
CAS 编号 |
883951-97-1 |
|---|---|
分子式 |
C17H24N4O |
分子量 |
300.4 g/mol |
IUPAC 名称 |
2-(4-methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline |
InChI |
InChI=1S/C17H24N4O/c1-13(2)12-22-17-16(21-10-8-20(3)9-11-21)18-14-6-4-5-7-15(14)19-17/h4-7,13H,8-12H2,1-3H3 |
InChI 键 |
ZKLSPOIPILSNQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C |
溶解度 |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
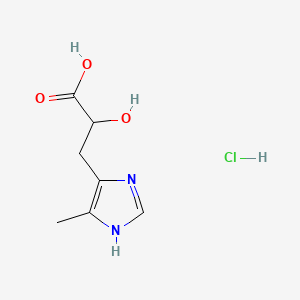

![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
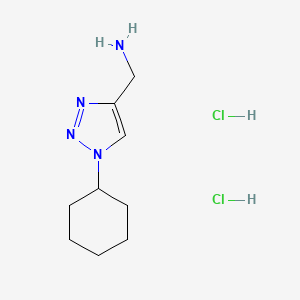
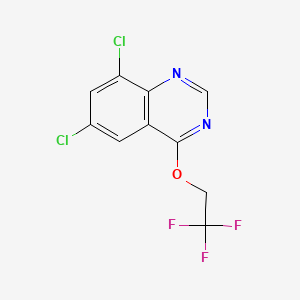
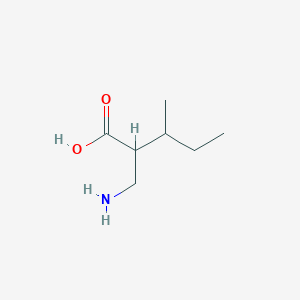
![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)
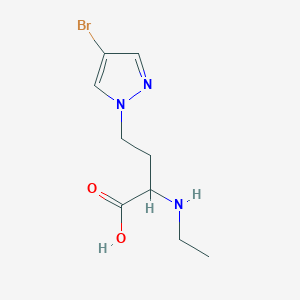
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
